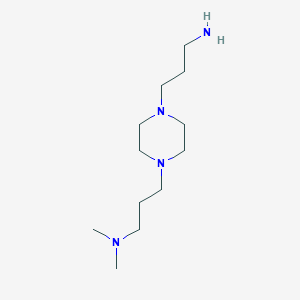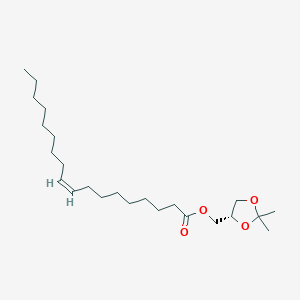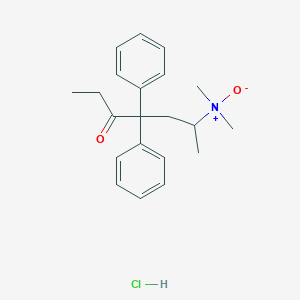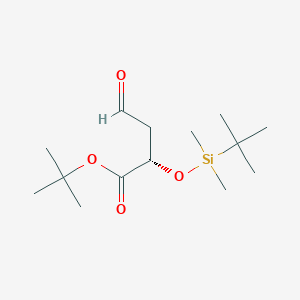
1,2-Dihydrotriamcinolone Acetonide 21-Formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydrotriamcinolone Acetonide 21-Formate is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. This compound is characterized by its potent glucocorticoid activity, making it valuable in various therapeutic and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrotriamcinolone Acetonide 21-Formate typically involves the esterification of triamcinolone acetonide with formic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
1,2-Dihydrotriamcinolone Acetonide 21-Formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
科学研究应用
1,2-Dihydrotriamcinolone Acetonide 21-Formate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and receptor binding.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of topical and injectable corticosteroid preparations.
作用机制
1,2-Dihydrotriamcinolone Acetonide 21-Formate exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the expression of specific genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and the modulation of immune function.
相似化合物的比较
Similar Compounds
Triamcinolone Acetonide: A closely related compound with similar anti-inflammatory and immunosuppressive properties.
Triamcinolone Hexacetonide: Another derivative with enhanced duration of action and potency.
Dexamethasone: A potent glucocorticoid with a different structural backbone but similar pharmacological effects.
Uniqueness
1,2-Dihydrotriamcinolone Acetonide 21-Formate is unique due to its specific esterification at the 21-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triamcinolone derivatives. This modification can influence its solubility, stability, and receptor binding affinity, making it a valuable compound for specialized applications.
属性
分子式 |
C25H33FO7 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-20-10-17-16-6-5-14-9-15(28)7-8-22(14,3)24(16,26)18(29)11-23(17,4)25(20,33-21)19(30)12-31-13-27/h9,13,16-18,20,29H,5-8,10-12H2,1-4H3/t16-,17-,18-,20+,22-,23-,24-,25+/m0/s1 |
InChI 键 |
IBDSRZPDPUIREE-CKRYEYFDSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COC=O)C)O)F |
规范 SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COC=O)C)O)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


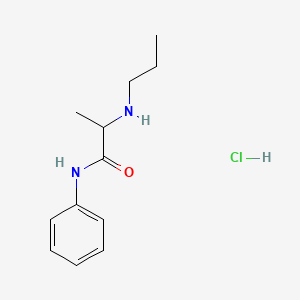
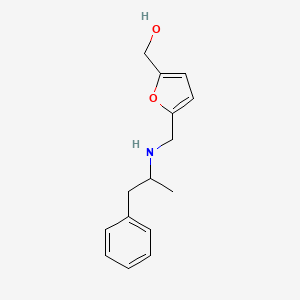
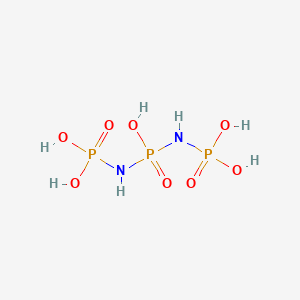
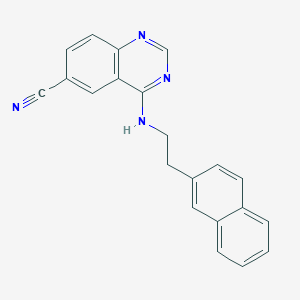
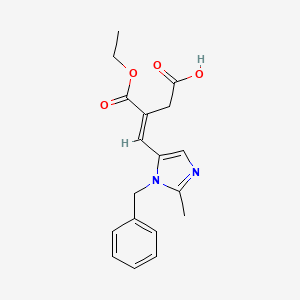

![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
